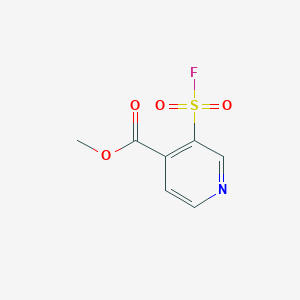
Methyl 3-(fluorosulfonyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorosulfonyl group attached to the pyridine ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, where the nitro group is replaced by a fluorosulfonyl group using fluoride anion as the nucleophile . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and cost-effectiveness. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride anions, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development due to its unique chemical properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitropyridine-4-carboxylate: A precursor in the synthesis of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate.
Methyl 3-fluoropyridine-4-carboxylate: A related compound with a fluorine atom instead of a fluorosulfonyl group.
Uniqueness
Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6FNO4S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 3-fluorosulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3 |
InChI Key |
LKOHZYVOQJNLMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















